1-(4-Nitrophenyl)cyclopropanecarbonitrile CAS number and properties
1-(4-Nitrophenyl)cyclopropanecarbonitrile CAS number and properties
An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopropanecarbonitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic methodologies related to 1-(4-Nitrophenyl)cyclopropanecarbonitrile, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
1-(4-Nitrophenyl)cyclopropanecarbonitrile is a substituted cyclopropane derivative containing a p-nitrophenyl group and a nitrile functional group.
Table 1: General Information
| Parameter | Value | Reference |
| CAS Number | 408328-42-7 | [1][2][3] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][3] |
| Molecular Weight | 188.18 g/mol | [1][3] |
| Purity | ≥98% | [1][2] |
| Synonyms | 1-(4-NITRO-PHENYL)-CYCLOPROPANECARBONITRILE, Cyclopropanecarbonitrile, 1-(4-nitrophenyl)- | [1][3] |
| InChI Key | YUHRZXOPOFLZEV-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=CC(=C1)--INVALID-LINK--[O-])C2(CC2)C#N | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 156-158 °C | [3] |
| Boiling Point (Predicted) | 370.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [3] |
| Storage Temperature | 4°C | [1] |
Table 3: Computational Data
| Descriptor | Value | Reference |
| Topological Polar Surface Area (TPSA) | 66.93 Ų | [1] |
| LogP (octanol-water partition coefficient) | 2.15 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Safety and Handling
General safety precautions for similar compounds include:
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Harmful if swallowed, in contact with skin, or if inhaled.
-
May cause damage to organs (e.g., kidney, liver) through prolonged or repeated exposure.
-
Causes severe skin burns and eye damage.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile is not prominently described in the searched literature, general methods for the synthesis of substituted cyclopropanes are well-established.[5][6] One common approach involves the reaction of an activated alkene with a suitable carbene or carbene equivalent.
A plausible synthetic route could involve the reaction of 4-nitrophenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base.
1-(4-Nitrophenyl)cyclopropanecarbonitrile can serve as a precursor for other molecules. For instance, it can be hydrolyzed to form 1-(4-nitrophenyl)-cyclopropanecarboxylic acid.[7]
Experimental Protocols
Hydrolysis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile to 1-(4-Nitrophenyl)-cyclopropanecarboxylic acid [7]
This protocol describes the conversion of the nitrile group to a carboxylic acid.
Materials:
-
1-(4-Nitrophenyl)cyclopropanecarbonitrile
-
Concentrated sulfuric acid
-
Distilled water
-
250 mL three-necked round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Place 1-(4-Nitrophenyl)cyclopropanecarbonitrile (e.g., 12.77 g, 67.16 mmol) into a 250 mL three-necked round-bottomed flask.
-
Add distilled water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with distilled water (30 mL).
-
Dry the solid under vacuum to yield 1-(4-nitrophenyl)-cyclopropanecarboxylic acid.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-(4-Nitrophenyl)cyclopropanecarbonitrile are not available in the searched results. However, related structures can provide an indication of expected spectral features. For example, the ¹H NMR of a related compound, 1-(4-nitrophenyl)-cyclopropanecarboxylic acid, shows signals in the aromatic region (δ 8.21-8.11 and 7.58-7.64) and for the cyclopropyl protons (δ 1.5-1.6 and 1.2-1.3).[7] The presence of the 4-nitrophenyl group would be expected to give characteristic signals in the aromatic region of the ¹H NMR spectrum and characteristic absorbances in the IR spectrum for the nitro group (around 1520 and 1340 cm⁻¹) and the nitrile group (around 2250 cm⁻¹).
Potential Applications
The searched literature does not specify direct applications or biological activities for 1-(4-Nitrophenyl)cyclopropanecarbonitrile. However, the presence of the cyclopropane ring, a common motif in medicinal chemistry, and the reactive nitrile and nitro groups suggest its potential as an intermediate in the synthesis of more complex molecules with potential biological activity. For instance, a related compound, 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile, is a key intermediate for synthesizing NVP-BEZ-235 derivatives, which have applications in pharmaceuticals.[8] Further research would be needed to explore the utility of 1-(4-Nitrophenyl)cyclopropanecarbonitrile in drug discovery and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(4-Nitrophenyl)cyclopropane-1-carbonitrile | CymitQuimica [cymitquimica.com]
- 3. 408328-42-7 CAS MSDS (1-(4-NITRO-PHENYL)-CYCLOPROPANECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropane synthesis [organic-chemistry.org]
- 7. 1-(4-NITRO-PHENYL)-CYCLOPROPANECARBOXYLIC ACID CAS#: 23348-99-4 [amp.chemicalbook.com]
- 8. atlantis-press.com [atlantis-press.com]
